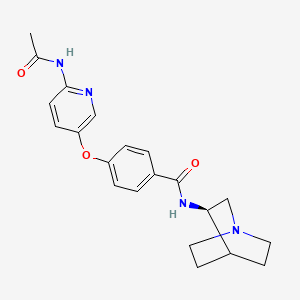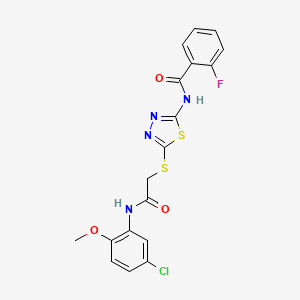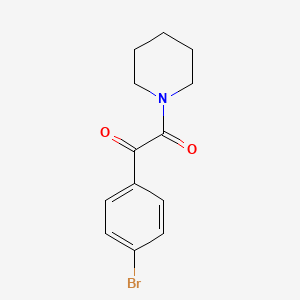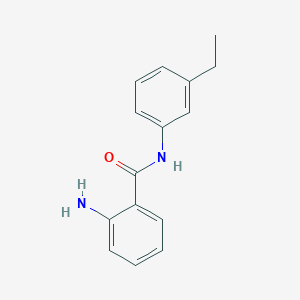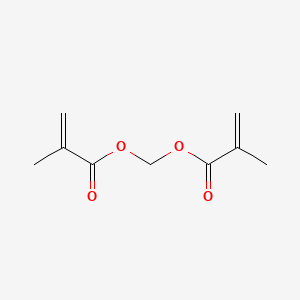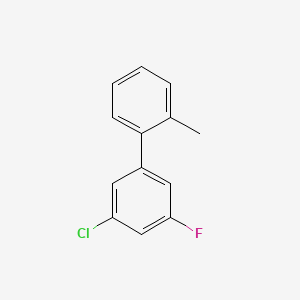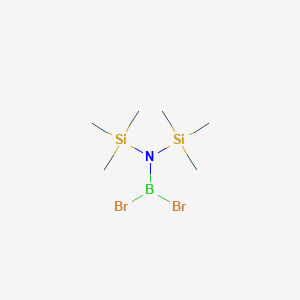
N-(Dibromoboranyl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Dibromoboranyl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine is a compound that belongs to the class of N-silylamines These compounds are characterized by the presence of silicon and nitrogen atoms within their molecular structure
Méthodes De Préparation
The synthesis of N-(Dibromoboranyl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine typically involves the reaction of trimethylsilylamine with dibromoborane. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The synthetic route can be summarized as follows:
Reaction of Trimethylsilylamine with Dibromoborane: The reaction is typically carried out in an inert atmosphere to prevent any unwanted side reactions. The reaction mixture is stirred at a specific temperature to facilitate the formation of this compound.
Purification: The crude product is purified using standard techniques such as column chromatography or recrystallization to obtain the pure compound.
Industrial production methods for this compound may involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow reactors to achieve higher yields and purity.
Analyse Des Réactions Chimiques
N-(Dibromoboranyl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation reaction typically results in the formation of boron-containing oxidation products.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride. The reduction reaction leads to the formation of reduced boron-containing products.
Substitution: The compound can undergo substitution reactions with various nucleophiles. For example, reaction with alkyl halides can result in the formation of alkyl-substituted derivatives.
Common reagents and conditions used in these reactions include solvents such as tetrahydrofuran (THF) or dichloromethane (DCM), and reaction temperatures ranging from -78°C to room temperature. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
N-(Dibromoboranyl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine has several scientific research applications, including:
Chemistry: The compound is used as a precursor in the synthesis of boron-containing polymers and materials. It is also employed in the preparation of boron-doped silicon materials for electronic applications.
Biology: The compound is investigated for its potential use in boron neutron capture therapy (BNCT), a type of cancer treatment that involves the selective delivery of boron to tumor cells followed by neutron irradiation.
Medicine: Research is ongoing to explore the compound’s potential as a boron carrier in drug delivery systems. Its unique chemical properties make it a promising candidate for targeted drug delivery.
Industry: The compound is used in the production of high-performance ceramics and coatings. Its ability to form strong bonds with silicon and boron makes it suitable for applications in advanced materials.
Mécanisme D'action
The mechanism of action of N-(Dibromoboranyl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine involves its interaction with molecular targets and pathways. The compound’s boron and silicon atoms play a crucial role in its reactivity and interactions. For example, in boron neutron capture therapy, the compound selectively accumulates in tumor cells, and upon neutron irradiation, the boron atoms undergo nuclear reactions that produce high-energy particles, leading to the destruction of tumor cells.
Comparaison Avec Des Composés Similaires
N-(Dibromoboranyl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine can be compared with other similar compounds, such as:
N,N’-Bis(trimethylsilyl)carbodiimide: This compound also contains silicon and nitrogen atoms and is used in similar applications, such as the synthesis of boron-containing materials.
N,N-Dimethyltrimethylsilylamine: This compound is another N-silylamine with applications in organic synthesis and catalysis.
N-(Trimethylsilyl)imidazole: This compound is used as a silylating agent in organic synthesis and has similar reactivity to this compound.
The uniqueness of this compound lies in its dibromoboranyl group, which imparts distinct chemical properties and reactivity compared to other N-silylamines.
Propriétés
Numéro CAS |
4267-39-4 |
|---|---|
Formule moléculaire |
C6H18BBr2NSi2 |
Poids moléculaire |
331.01 g/mol |
Nom IUPAC |
[[dibromoboranyl(trimethylsilyl)amino]-dimethylsilyl]methane |
InChI |
InChI=1S/C6H18BBr2NSi2/c1-11(2,3)10(7(8)9)12(4,5)6/h1-6H3 |
Clé InChI |
DZJHVQPDNPUKRJ-UHFFFAOYSA-N |
SMILES canonique |
B(N([Si](C)(C)C)[Si](C)(C)C)(Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


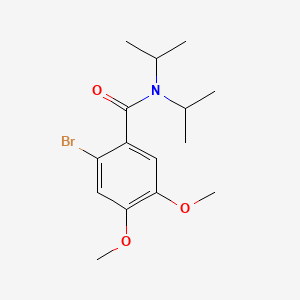
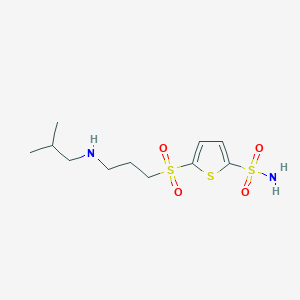
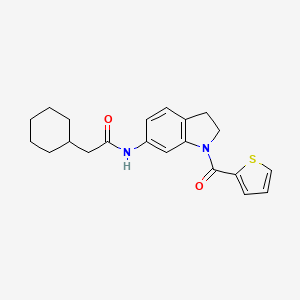
![2-[4-[(1E,6E)-7-(4-Hydroxy-3-methoxyphenyl)-3,5-dioxo-1,6-heptadien-1-yl]-2-methoxyphenoxy]acetic acid](/img/structure/B14137314.png)
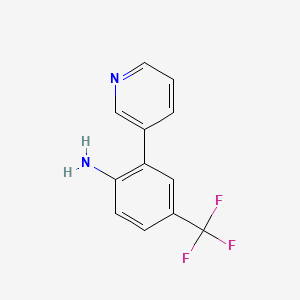
![1-[2-Methoxy-6-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]ethanone](/img/structure/B14137343.png)
![3-({6-Methyl-3-[(propan-2-yloxy)carbonyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}carbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14137345.png)
